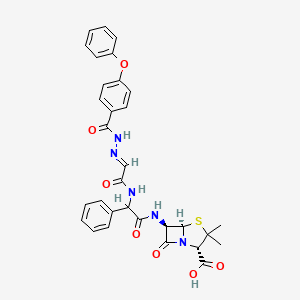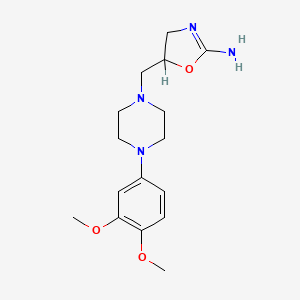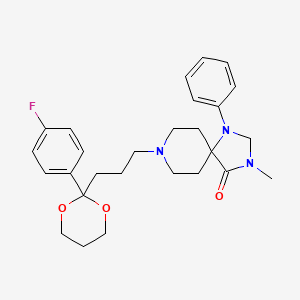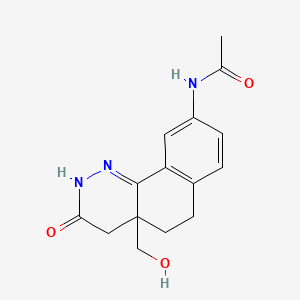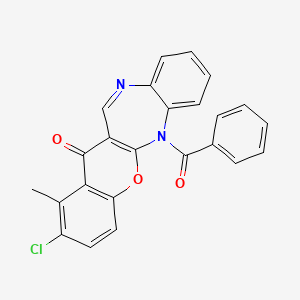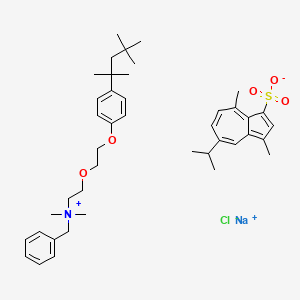
Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride, mixt. with sodium 3,8-dimethyl-5-(1-methylethyl)-1-azulenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride, mixt. with sodium 3,8-dimethyl-5-(1-methylethyl)-1-azulenesulfonate is a complex chemical compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a mixture of two distinct chemical entities, each contributing to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride involves multiple steps. The process typically starts with the reaction of benzenemethanaminium with N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)- chloride under controlled conditions. The reaction requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize impurities. The final product is then purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride, mixt. with sodium 3,8-dimethyl-5-(1-methylethyl)-1-azulenesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and surfactants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cell membranes, altering their permeability and affecting cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride, mixt. with ethyl 4-aminobenzoate
- Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride
Uniqueness
Compared to similar compounds, Benzenemethanaminium, N,N-dimethyl-N-(2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl)-, chloride, mixt. with sodium 3,8-dimethyl-5-(1-methylethyl)-1-azulenesulfonate stands out due to its unique combination of properties. The presence of sodium 3,8-dimethyl-5-(1-methylethyl)-1-azulenesulfonate enhances its solubility and stability, making it more effective in various applications.
Properties
CAS No. |
136128-69-3 |
|---|---|
Molecular Formula |
C42H59ClNNaO5S |
Molecular Weight |
748.4 g/mol |
IUPAC Name |
sodium;benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate;chloride |
InChI |
InChI=1S/C27H42NO2.C15H18O3S.ClH.Na/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;;/h8-16H,17-22H2,1-7H3;5-9H,1-4H3,(H,16,17,18);1H;/q+1;;;+1/p-2 |
InChI Key |
SCDSSEDNITZEGC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Na+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



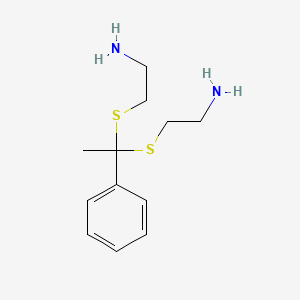
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)



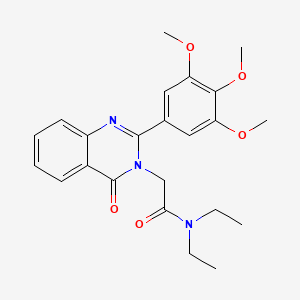
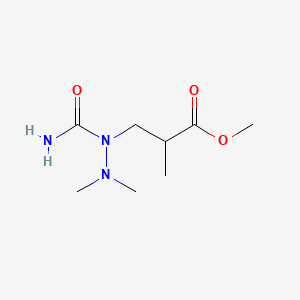
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
